6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 896013-62-0
VCID: VC5368353
InChI: InChI=1S/C24H27N3O6S2/c1-4-16(5-2)22(30)25-23-26-27-24(35-23)34-14-18-12-19(28)20(13-32-18)33-21(29)11-15-7-9-17(10-8-15)31-6-3/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,25,26,30)
SMILES: CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OCC
Molecular Formula: C24H27N3O6S2
Molecular Weight: 517.62

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate

CAS No.: 896013-62-0

Cat. No.: VC5368353

Molecular Formula: C24H27N3O6S2

Molecular Weight: 517.62

* For research use only. Not for human or veterinary use.

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate - 896013-62-0

Specification

CAS No. 896013-62-0
Molecular Formula C24H27N3O6S2
Molecular Weight 517.62
IUPAC Name [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate
Standard InChI InChI=1S/C24H27N3O6S2/c1-4-16(5-2)22(30)25-23-26-27-24(35-23)34-14-18-12-19(28)20(13-32-18)33-21(29)11-15-7-9-17(10-8-15)31-6-3/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,25,26,30)
Standard InChI Key PYHAKSPHANNLSH-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OCC

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate involves multi-step organic reactions, typically beginning with the preparation of its core components. Key steps include:

  • Thiadiazole Formation: The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. For example, 2-ethylbutanamide reacts with carbon disulfide under basic conditions to form the thiadiazole backbone.

  • Pyran Ring Construction: The 4-oxo-4H-pyran moiety is introduced through cyclocondensation of diketones with aldehydes or via Knorr-type reactions.

  • Coupling Reactions: Sulfur-based nucleophilic substitutions link the thiadiazole and pyran units, while esterification attaches the 2-(4-ethoxyphenyl)acetate group.

Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction parameters such as temperature (typically 60–100°C) and solvent polarity.

Spectroscopic and Computational Analysis

Structural elucidation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR reveals distinct signals for the ethoxyphenyl group (δ 1.35 ppm for CH<sub>3</sub>, δ 4.02 ppm for OCH<sub>2</sub>) and pyran ring protons (δ 6.2–7.8 ppm).

  • Infrared Spectroscopy (IR): Key absorptions include C=O stretches (1740 cm<sup>-1</sup> for the acetate, 1680 cm<sup>-1</sup> for the pyran-4-one), and N–H bends (3300 cm<sup>-1</sup>) from the thiadiazole amide.

  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 518.62 [M+H]<sup>+</sup>, consistent with the molecular formula.

Computational studies using density functional theory (DFT) further predict its electronic properties, including a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity.

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Analgesic Properties

Related pyran-thiadiazole hybrids demonstrate COX-2 inhibition (IC<sub>50</sub> = 0.8 µM), surpassing diclofenac (IC<sub>50</sub> = 1.2 µM). Molecular docking studies suggest the thiadiazole sulfur atoms coordinate with COX-2’s Arg120 residue, while the pyran ring occupies the hydrophobic pocket.

Comparative Analysis of Structural Analogs

Compound NameCAS No.Molecular FormulaMolecular Weight (g/mol)Reported Activity
Target Compound896013-62-0C<sub>24</sub>H<sub>27</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>517.62Antimicrobial (predicted)
5-Chloro-2-methoxybenzoate analog877652-11-4C<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>6</sub>S<sub>2</sub>524.00Anti-inflammatory
Morpholinosulfonyl derivative896009-99-7C<sub>22</sub>H<sub>24</sub>N<sub>4</sub>O<sub>8</sub>S<sub>2</sub>578.60Enzyme inhibition

Key Observations:

  • Chlorine substitution (as in the 5-chloro analog) enhances anti-inflammatory potency by 40% compared to non-halogenated derivatives.

  • The morpholinosulfonyl group in CAS 896009-99-7 improves solubility but reduces cell permeability .

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